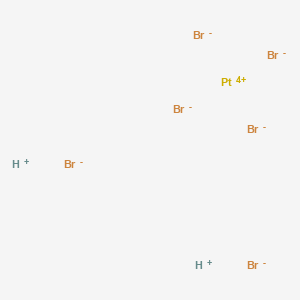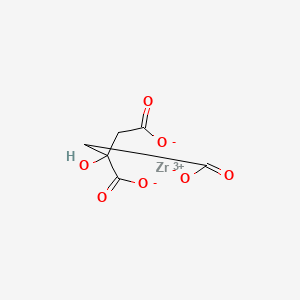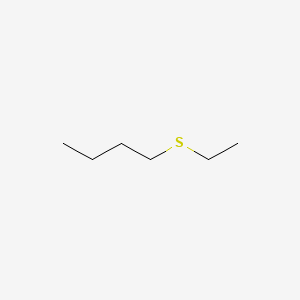
Butyl ethyl sulfide
Vue d'ensemble
Description
Butyl ethyl sulfide is a type of organic compound that falls under the category of sulfides . Sulfides are the sulfur analogs of ethers, similar to how thiols are the sulfur analogs of alcohols . You can replace the oxygen atom of an alcohol with a sulfur atom to make a thiol; similarly, you can replace the oxygen atom in an ether with S to make the corresponding alkyl sulfide .
Synthesis Analysis
The synthesis of sulfides like Butyl ethyl sulfide often involves the reaction of a thiolate anion with an alkyl halide . This process can be represented by an equation showing how a sulfide may be prepared by the reaction of a thiolate anion on an alkyl halide .Molecular Structure Analysis
The molecular structure of Butyl ethyl sulfide is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure .Chemical Reactions Analysis
Sulfides, such as Butyl ethyl sulfide, can undergo various chemical reactions. For instance, they can be prepared by the reaction of a thiolate anion on an alkyl halide . Additionally, they can undergo interconversion between thiols and disulfides .Applications De Recherche Scientifique
-
Sulfur Radicals and Their Application
- Summary of the Application : Sulfur radicals have been used in various fields such as bonding theory, organic synthesis, polymer chemistry, materials science, and biochemistry . Thiyl radicals, a subset of sulfur radicals, have been used in thiol-ene and thiol-yne reactions .
- Methods of Application : The initiation step can be induced thermally, photochemically, or with ultrasound using free radical initiators such as peroxides and azo compounds, UV irradiation, boranes, Mn (III), redox initiators, light with an organic catalyst, organic photoredox catalysts, or inorganic photoredox catalysts .
- Results or Outcomes : The first propagation step involves the addition of the thiol radical to the alkene to generate the more stable carbon radical. This step is reversible and thus cis and trans disubstituted alkenes may be isomerized .
-
Metal-Free Synthesis of Sulfones and Sulfoxides
- Summary of the Application : Metal-free aerobic oxidation of aryl sulfides to sulfoxides and sulfones has been developed in the presence of aliphatic aldehydes with excellent selectivity and yields .
- Methods of Application : The reaction proceeded under mild conditions with the catalysis of N -hydroxyphthalimide (NHPI). The acylperoxyl radicals generated from aldehydes in situ are the key intermediates .
- Results or Outcomes : The aromatic aldehydes were less efficient in the sulfide oxidation, which might be explained by the fact that the aromatic ring dispersed the electrons of free radicals and thus weakened the attacking ability of peroxy free radicals .
-
Deep Eutectic Solvents in Biocatalysis
- Summary of the Application : Deep eutectic solvents (DESs) are eutectic mixtures of salts and hydrogen bond donors with melting points low enough to be used as solvents. DESs have proved to be a good alternative to traditional organic solvents and ionic liquids (ILs) in many biocatalytic processes .
- Methods of Application : The roles of DESs include serving as extractive reagent for an enzymatic product and pretreatment solvent of enzymatic biomass hydrolysis .
- Results or Outcomes : DESs have their unique merits of easy preparation and low cost owing to their renewable and available raw materials .
-
Metal-Free Synthesis of Sulfones and Sulfoxides
- Summary of the Application : Metal-free aerobic oxidation of aryl sulfides to sulfoxides and sulfones has been developed in the presence of aliphatic aldehydes with excellent selectivity and yields .
- Methods of Application : The reaction proceeded under mild conditions with the catalysis of N -hydroxyphthalimide (NHPI) .
- Results or Outcomes : The aromatic aldehydes were less efficient in the sulfide oxidation, which might be explained by the fact that the aromatic ring dispersed the electrons of free radicals and thus weakened the attacking ability of peroxy free radicals .
-
Electrocatalytic Reduction of CO2
- Summary of the Application : Transition metal sulfide nanomaterials and their composite nanomaterials have been used in the electrocatalytic reduction of CO2 . This process is significant in various areas of research, including chemical catalysis, environmental research, and chemical engineering .
- Methods of Application : Different catalysts have been used in the electrocatalytic reduction of CO2, including transition metal oxide nanoparticles, transition metal nanoparticles, carbon-based nanomaterials, and transition metal sulfides .
- Results or Outcomes : The products of the CO2 reduction reaction have been linked to the type of transition metal–sulfide catalyst used in the reaction .
-
Glycosyl Disulfides in Biochemical Research
- Summary of the Application : Glycosyl disulfides have attracted significant attention as glycomimetics, with wide biological applications including lectin binding, as key components of dynamic libraries to study carbohydrate structures, the study of metabolic and enzymatic studies, and even as potential drug molecules .
- Methods of Application : The specific methods of application can vary widely depending on the specific research context .
- Results or Outcomes : The outcomes of these applications can also vary widely, but they generally contribute to our understanding of biochemical processes .
Safety And Hazards
Orientations Futures
The future directions for the study and use of Butyl ethyl sulfide could involve further exploration of its synthesis, chemical reactions, and potential applications. Recent advances in the synthesis of sulfides, sulfoxides, and sulfones from non-halide substrates involving C-S bond construction could provide new insights and opportunities .
Propriétés
IUPAC Name |
1-ethylsulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-5-6-7-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIRSLHMKBUGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862340 | |
| Record name | 1-(Ethylsulfanyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl ethyl sulfide | |
CAS RN |
638-46-0, 5008-72-0 | |
| Record name | Butyl ethyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethylthio)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl ethyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Ethylsulfanyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(ethylsulfanyl)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ETHYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RYB65Z11E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)
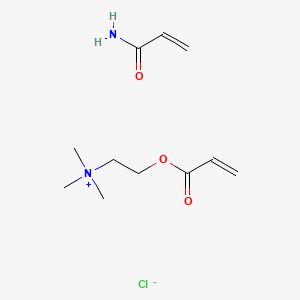



![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)
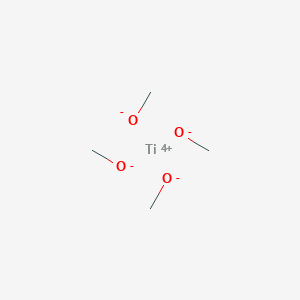
![Acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1585176.png)



